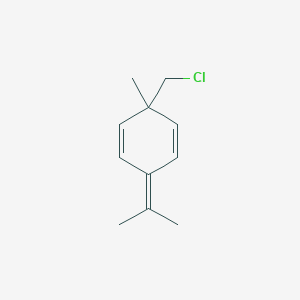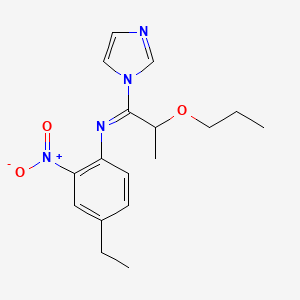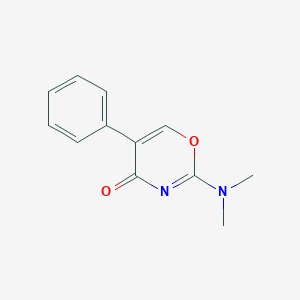
Octadecyl 3-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl 3-chlorobutanoate is an organic compound with the molecular formula C22H43ClO2 It is an ester derived from the reaction between octadecanol and 3-chlorobutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 3-chlorobutanoate typically involves the esterification reaction between octadecanol and 3-chlorobutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of solid-phase extraction techniques can further purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Octadecyl 3-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form octadecanol and 3-chlorobutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products:
Hydrolysis: Octadecanol and 3-chlorobutanoic acid.
Reduction: Octadecyl 3-hydroxybutanoate.
Substitution: Octadecyl 3-hydroxybutanoate or other substituted derivatives.
Aplicaciones Científicas De Investigación
Octadecyl 3-chlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis in biological systems.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of octadecyl 3-chlorobutanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The compound can undergo hydrolysis in the presence of esterases, leading to the release of octadecanol and 3-chlorobutanoic acid.
Lipid Metabolism: The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function.
Drug Delivery: As a prodrug, it can be hydrolyzed in vivo to release active pharmaceutical agents.
Comparación Con Compuestos Similares
Octadecyl 3-chlorobutanoate can be compared with other similar compounds, such as:
Octadecyl 4-chlorobutanoate: Similar in structure but with the chlorine atom at the 4-position instead of the 3-position.
Octadecyl 3-chloropropanoate: Similar but with a shorter carbon chain in the ester moiety.
Octadecyl 3-hydroxybutanoate: The hydrolyzed product of this compound.
Propiedades
Número CAS |
88414-24-8 |
|---|---|
Fórmula molecular |
C22H43ClO2 |
Peso molecular |
375.0 g/mol |
Nombre IUPAC |
octadecyl 3-chlorobutanoate |
InChI |
InChI=1S/C22H43ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h21H,3-20H2,1-2H3 |
Clave InChI |
IDYIKPKMBHKZJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



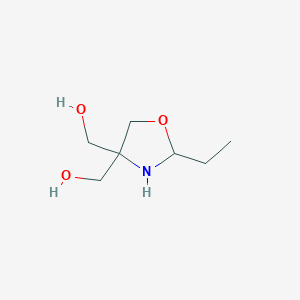

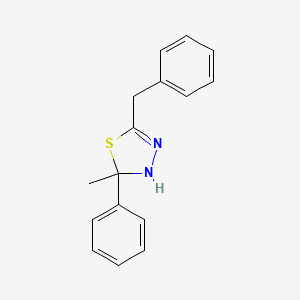

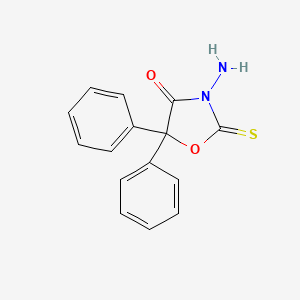

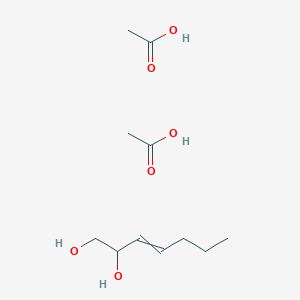
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
